molecular formula C5H2N3O6- B1624132 Nitroorotic acid, potassium salt CAS No. 65717-13-7

Nitroorotic acid, potassium salt

Cat. No.: B1624132
CAS No.: 65717-13-7
M. Wt: 200.09 g/mol
InChI Key: OPGJGRWULGFTOS-UHFFFAOYSA-M
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Preparation Methods

The preparation of nitroorotic acid, potassium salt involves the nitration of orotic acid. The process can be summarized as follows :

    Nitration of Orotic Acid: Orotic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 5-position of the pyrimidine ring.

    Formation of Potassium Salt: The resulting nitroorotic acid is then neutralized with potassium hydroxide to form the potassium salt.

The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration reaction and ensure the selective formation of the desired product .

Chemical Reactions Analysis

Nitroorotic acid, potassium salt undergoes various chemical reactions, including:

Scientific Research Applications

Nitroorotic acid, potassium salt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of nitroorotic acid, potassium salt involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Nitroorotic acid, potassium salt can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern and the presence of both carboxylic acid and nitro functional groups, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

65717-13-7

Molecular Formula

C5H2N3O6-

Molecular Weight

200.09 g/mol

IUPAC Name

5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C5H3N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h(H,10,11)(H2,6,7,9,12)/p-1

InChI Key

OPGJGRWULGFTOS-UHFFFAOYSA-M

SMILES

C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-].[K+]

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-]

65717-13-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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